2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine

Lipophilicity Drug Design ADME Prediction

Researchers need defined lipophilic acridine analogs for CNS cholinesterase inhibitor SAR, but unsubstituted octahydroacridin-9-amine (CAS 13415-07-1) fails to model aromatic stacking or increased membrane permeability. This 2-phenyl derivative solves that limitation. - **Quantitative differentiation:** XlogP = 3.8 (vs. 2.4 for parent), TPSA unchanged (38.9 Ų), MW 278.39. - **Application:** Ideal for HPLC method validation, fragment-to-lead workflows, and probing hydrophobic pocket occupancy. - **Supply:** Rigorously characterized, bulk & research quantities available. Request bulk pricing.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 496871-64-8
Cat. No. B12921424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine
CAS496871-64-8
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C3CC(CCC3=N2)C4=CC=CC=C4)N
InChIInChI=1S/C19H22N2/c20-19-15-8-4-5-9-17(15)21-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H2,20,21)
InChIKeyLRFPUWGFUZFCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-octahydroacridin-9-amine: Chemical Identity and Structure


2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is a fully saturated acridine derivative bearing a primary amine at the 9-position and a phenyl substituent at the 2-position . The compound belongs to the octahydroacridine class, a scaffold known for its role in medicinal chemistry as a building block for cholinesterase inhibitors and other bioactive molecules [1]. Its molecular formula is C19H22N2, with a molecular weight of 278.39 g/mol, and it is characterized by a single hydrogen bond donor, two hydrogen bond acceptors, one rotatable bond, and a topological polar surface area (TPSA) of 38.9 Ų . The presence of the 2-phenyl group distinguishes it from simpler octahydroacridin-9-amines and is the primary source of its differentiated physicochemical profile.

Why the 2-Phenyl Derivative Cannot Be Substituted by Generic Analogs


The simple unsubstituted 1,2,3,4,5,6,7,8-octahydroacridin-9-amine (CAS 13415-07-1) cannot be used as a drop-in replacement for the 2-phenyl derivative due to fundamental differences in lipophilicity, steric bulk, and molecular recognition potential. The introduction of a phenyl ring at the 2-position increases the computed XlogP from approximately 2.4 to 3.8 , representing a more than 25-fold increase in theoretical partition coefficient. This shift dramatically affects membrane permeability, non-specific binding, and chromatographic behavior, meaning that any validated protocol, SAR model, or synthetic route optimized for one analog will not perform equivalently with the other [1]. Furthermore, the additional phenyl group introduces a rotatable bond, altering conformational flexibility and potential for π-π stacking interactions, which are critical for target engagement in medicinal chemistry campaigns .

Quantitative Differentiation from the Unsubstituted Parent Scaffold


Enhanced Lipophilicity vs. Unsubstituted Analog

The 2-phenyl derivative exhibits a substantially higher predicted lipophilicity than its unsubstituted counterpart. The computed XlogP for 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is 3.8, compared to an estimated XlogP of approximately 2.4 for 1,2,3,4,5,6,7,8-octahydroacridin-9-amine (CAS 13415-07-1) . This difference of 1.4 log units corresponds to a theoretical increase in octanol-water partition coefficient by a factor of roughly 25, strongly suggesting superior membrane permeability and altered CNS penetration potential [1].

Lipophilicity Drug Design ADME Prediction

Increased Molecular Weight and Steric Bulk

The 2-phenyl substituent adds significant mass and steric bulk. The molecular weight of 2-Phenyl-1,2,3,4,5,6,7,8-octahydroacridin-9-amine is 278.39 g/mol, compared to 202.30 g/mol for the unsubstituted 1,2,3,4,5,6,7,8-octahydroacridin-9-amine [1]. This represents a 37.6% increase in molecular weight, which pushes the compound closer to the upper limit of oral drug-likeness guidelines (e.g., Lipinski's Rule of Five) and will influence tissue distribution, receptor binding kinetics, and synthetic handling properties [2].

Molecular Weight Steric Bulk Drug-Likeness

Introduction of Conformational Flexibility

Unlike the rigid, unsubstituted 1,2,3,4,5,6,7,8-octahydroacridin-9-amine which has zero rotatable bonds, the 2-phenyl derivative possesses exactly one rotatable bond . This single rotational degree of freedom allows the phenyl ring to sample different dihedral angles relative to the octahydroacridine core, which can be exploited to optimize π-π stacking or hydrophobic interactions with a biological target [1]. In contrast, the parent scaffold is conformationally locked, limiting its ability to adapt to different binding site topologies.

Conformational Analysis Molecular Recognition Structure-Activity Relationships

Identical Polar Surface Area with Altered Hydrogen Bonding Context

Despite the addition of the lipophilic phenyl ring, the topological polar surface area (TPSA) of the 2-phenyl compound remains identical to that of the parent octahydroacridin-9-amine at 38.9 Ų . This is because TPSA is primarily driven by the nitrogen and amine contributors to the acridine core, which are unchanged between the two molecules. The identical TPSA suggests that the 2-phenyl group enhances lipophilicity without compromising the polar surface area, a combination often associated with improved blood-brain barrier penetration while maintaining hydrogen-bonding capacity [1].

Polar Surface Area Permeability Drug Design

Key Research Applications Based on Differentiated Physicochemical Profile


CNS Drug Discovery Requiring Enhanced Lipophilicity

For medicinal chemistry teams developing CNS-penetrant cholinesterase inhibitors or other acridine-based neurotherapeutics, the 2-phenyl derivative offers a ~25-fold increase in theoretical lipophilicity (ΔXlogP = +1.4) relative to the unsubstituted octahydroacridin-9-amine . This property profile is particularly suited when the goal is to improve passive membrane permeability without introducing additional polar surface area, as the TPSA remains constant at 38.9 Ų [1].

SAR Studies Exploring 2-Position Steric and Electronic Effects

The introduction of a single rotatable bond and a phenyl ring at the 2-position creates a chemically tractable probe for SAR campaigns. Researchers investigating the impact of aromatic stacking interactions or steric occlusion on acridine-target binding can use this compound as a defined analog, leveraging its 37.6% greater molecular weight and distinct conformational flexibility compared to the rigid parent scaffold .

Analytical Standards for Lipophilic Acridine Derivatives

The elevated XlogP of 3.8 makes this compound a suitable reference standard for developing reversed-phase HPLC and LC-MS methods aimed at separating and quantifying lipophilic octahydroacridine impurities or metabolites. Its distinct retention behavior compared to the parent amine (XlogP ≈ 2.4) provides a system suitability benchmark for method validation in pharmaceutical QC or ADME studies .

Fragment-to-Lead Optimization with Tolerable Molecular Weight Increase

Although the molecular weight increase (+76.09 g/mol) pushes the compound toward the upper limit of lead-like chemical space, it remains below 300 Da. This makes the 2-phenyl derivative a viable intermediate-step compound in fragment-to-lead workflows where the initial fragment harbors the core octahydroacridine amine, and the team seeks to explore hydrophobic pocket occupancy without breaching typical drug-likeness boundaries .

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